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For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethyl-1H-indole-5-carboxylic acid is a pivotal molecular scaffold in medicinal
chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents.
[1] Its deceptively simple structure belies a rich conformational landscape that dictates its
interaction with biological targets. This guide provides a comprehensive exploration of the
molecular architecture and conformational dynamics of this indole derivative. We will delve into
its structural elucidation through established analytical techniques, explore its conformational
preferences using computational modeling, and discuss the profound implications of its three-
dimensional structure in the rational design of new pharmaceuticals.

Fundamental Molecular Properties

2,3-Dimethyl-1H-indole-5-carboxylic acid, with the CAS Number 14844-73-6, is a solid at
room temperature.[2][3] Its fundamental properties are summarized in the table below.
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Property Value Source
Molecular Formula C11H11NO2 [2]
Molecular Weight 189.21 g/mol [3]
Melting Point 238-240 °C [3]

KHJGIMZYCBPOBG-
InChl Key [2]
UHFFFAOYSA-N

CC1=C(NC2=C1C=C(C=C2)C(
SMILES (4]
=0)0)C

Elucidation of the Molecular Structure

The molecular structure of 2,3-Dimethyl-1H-indole-5-carboxylic acid is characterized by a
bicyclic indole core, substituted with two methyl groups at positions 2 and 3, and a carboxylic
acid group at position 5. The indole ring system itself is a fusion of a benzene ring and a pyrrole
ring.

A plausible synthetic route to 2,3-Dimethyl-1H-indole-5-carboxylic acid can be adapted from
established methods for the synthesis of substituted indole-5-carboxylic acids. A common
approach involves the Fischer indole synthesis.

Spectroscopic Characterization

While specific spectral data for this exact molecule is not publicly available in the search
results, the structural features can be confirmed using a combination of spectroscopic
techniques.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR would reveal distinct signals for the aromatic protons on the benzene ring, the N-
H proton of the indole, and the two methyl groups. The chemical shifts and coupling
patterns of the aromatic protons would confirm the substitution pattern.

o 13C NMR would show characteristic peaks for the aromatic carbons, the carbons of the
pyrrole ring, the two methyl carbons, and the carboxylic acid carbon.
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e Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular
weight and elemental composition of the molecule.

« Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational
frequencies of the N-H bond in the indole ring, the C=0 and O-H bonds of the carboxylic
acid, and the C-H bonds of the aromatic ring and methyl groups.

Conformational Analysis: A Deeper Dive

The biological activity of a molecule is intimately linked to its three-dimensional shape and
flexibility. While the indole ring system is largely planar, the orientation of the carboxylic acid
substituent and the subtle puckering of the pyrrole ring contribute to the molecule's
conformational preferences. The conformational landscape of indole derivatives can exhibit
significant variability, ranging from remarkable rigidity to considerable flexibility.[5]

The Rotational Barrier of the Carboxylic Acid Group

A key conformational feature of 2,3-Dimethyl-1H-indole-5-carboxylic acid is the rotation of
the carboxylic acid group around the single bond connecting it to the indole ring. This rotation is
not entirely free and is influenced by steric and electronic factors. The energy barrier to this
rotation determines the preferred orientation of the carboxylic acid group relative to the indole
plane.

Computational Modeling of Conformational Isomers

In the absence of experimental crystal structure data, computational modeling provides a
powerful tool to predict the stable conformations of 2,3-Dimethyl-1H-indole-5-carboxylic acid.
Density Functional Theory (DFT) calculations are a reliable method for investigating the
conformational behavior of such molecules.[6]

The following workflow outlines a typical computational approach to conformational analysis:
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Computational workflow for conformational analysis.

Intermolecular Interactions and Crystal Packing

In the solid state, the conformation of 2,3-Dimethyl-1H-indole-5-carboxylic acid will be
influenced by intermolecular interactions, particularly hydrogen bonding. The carboxylic acid
group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond
acceptor (at the carbonyl oxygen). The N-H group of the indole ring is also a hydrogen bond
donor. These interactions play a crucial role in the formation of stable crystal lattices.

The potential for hydrogen bonding suggests that in a biological context, this molecule can
interact with protein active sites through similar donor-acceptor interactions.
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Potential hydrogen bonding interactions.

Implications for Drug Discovery and Development

The conformational preferences of 2,3-Dimethyl-1H-indole-5-carboxylic acid are of

paramount importance in drug discovery. As a molecular fragment or scaffold, its three-
dimensional shape will dictate how it and its derivatives fit into the binding pockets of target

proteins.[1]

» Structure-Activity Relationship (SAR) Studies: Understanding the stable conformations
allows for the rational design of derivatives with improved binding affinity and selectivity. By
modifying the substitution pattern on the indole ring, medicinal chemists can fine-tune the

conformational landscape to optimize interactions with a biological target.

Pharmacophore Modeling: The spatial arrangement of key features, such as the hydrogen

bond donors and acceptors and the hydrophobic indole core, defines the pharmacophore of
this scaffold. This information is crucial for virtual screening and the design of new molecules

with similar biological activity.
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» Crystal Engineering: For solid dosage forms, controlling the crystal packing through an
understanding of intermolecular interactions is essential for ensuring desirable
physicochemical properties such as solubility and stability.

Experimental Protocols for Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution-state conformation and dynamics.
Methodology:

o Sample Preparation: Dissolve 5-10 mg of 2,3-Dimethyl-1H-indole-5-carboxylic acid in a
suitable deuterated solvent (e.g., DMSO-ds, Methanol-d4) in a 5 mm NMR tube.

¢ IH NMR: Acquire a standard one-dimensional proton NMR spectrum to identify all proton
resonances.

e 2D NMR Experiments:

o COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks
and confirm the connectivity of the aromatic protons.

o NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): To identify through-space correlations between protons.
The intensity of NOE/ROE cross-peaks is inversely proportional to the sixth power of the
distance between the protons, providing crucial information about the spatial proximity of
different parts of the molecule and thus its conformation. For example, NOEs between the
carboxylic acid proton and nearby aromatic protons can define the orientation of the
carboxyl group.

o Variable Temperature (VT) NMR: Acquire a series of NMR spectra at different temperatures
to study the dynamics of conformational exchange, such as the rotation of the carboxylic
acid group. Changes in the line shapes of the spectra can be used to determine the energy
barriers of these processes.

Single-Crystal X-ray Diffraction
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Objective: To determine the precise solid-state molecular structure and conformation.
Methodology:

o Crystal Growth: Grow single crystals of 2,3-Dimethyl-1H-indole-5-carboxylic acid of
suitable size and quality. This is often the most challenging step and may require screening
various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion,
cooling).

o Data Collection: Mount a single crystal on a goniometer head and place it in an X-ray
diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal
vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction
data.

 Structure Solution and Refinement: Process the diffraction data to obtain a set of structure
factors. Use direct methods or Patterson methods to solve the phase problem and obtain an
initial electron density map. Build a molecular model into the electron density and refine the
atomic positions and thermal parameters to obtain the final crystal structure.

o Data Analysis: Analyze the final structure to determine precise bond lengths, bond angles,
and torsion angles, which define the conformation of the molecule in the solid state. Analyze
the crystal packing to identify and characterize intermolecular interactions.

Conclusion

2,3-Dimethyl-1H-indole-5-carboxylic acid represents a fascinating case study in the interplay
between molecular structure and conformation. While its two-dimensional representation is
straightforward, its three-dimensional architecture, governed by the rotational freedom of its
carboxylic acid substituent and the potential for intermolecular hydrogen bonding, is nuanced
and critically important for its application in drug discovery. A multi-pronged approach,
combining high-resolution spectroscopic techniques and computational modeling, is essential
for a comprehensive understanding of its conformational landscape. The insights gained from
such studies are invaluable for the rational design of next-generation therapeutics based on
this versatile indole scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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